molecular formula C8H7F2N3 B2947368 1-(difluoromethyl)-1H-indazol-5-amine CAS No. 1423032-23-8

1-(difluoromethyl)-1H-indazol-5-amine

Cat. No.: B2947368
CAS No.: 1423032-23-8
M. Wt: 183.162
InChI Key: QJXBGEXVNVGQTE-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-indazol-5-amine is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group imparts distinct chemical properties, making it a valuable target for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-1H-indazol-5-amine typically involves the introduction of the difluoromethyl group into the indazole framework. One common method is the late-stage difluoromethylation, which can be achieved through various catalytic and non-catalytic processes. For instance, the use of difluorocarbene reagents has been reported to facilitate the insertion of the difluoromethyl group into aromatic systems .

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as metal-catalyzed difluoromethylation reactions. These methods are designed to ensure high yield and purity of the final product, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-1H-indazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the indazole ring.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "1-(difluoromethyl)-1H-indazol-5-amine":

Scientific Research Applications

General Information: this compound is an organic compound that falls under the life science products category . The compound has the chemical formula C8H7F2N3C_8H_7F_2N_3 and a molecular weight of 183.16 .

Related Research:

  • Antifungal Activity: Derivatives of compounds containing a difluoromethyl group have demonstrated antifungal activity. For example, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested against phytopathogenic fungi, with some showing superior efficacy compared to standard fungicides.
  • Anticancer Activity: Research indicates that certain pyrazole-based compounds have exhibited moderate cytotoxicity against cancer cell lines while sparing normal cells. One derivative showed IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines. Indole derivatives are also being explored as anticancer agents . For instance, one compound displayed significant anticancer activity across multiple cancer cell lines, achieving 78.76% growth inhibition in leukemia cells . Another compound exhibited strong antiproliferative effects against MGC-803, HCT-116, and MCF-7 cells .
  • Enzyme Inhibition: Studies have identified compounds that strongly bind to GSK-3β, EGFR, and Bcr-Abl proteins, showing significant interactions at key active sites . One such compound exhibited potent antioxidant activity .
  • Syk Inhibitory Effect: A 1,2,4-triazine-6-carboxamide derivative has demonstrated a Syk inhibitory effect .

Safety Information: this compound is labeled with the signal word "Warning" and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-1H-indazol-5-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This makes the compound a potential candidate for drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated indazoles and related heterocycles. Examples are:

  • 1-(Difluoromethyl)-1H-pyrazole
  • 1-(Difluoromethyl)-1H-benzimidazole

Uniqueness

1-(Difluoromethyl)-1H-indazol-5-amine is unique due to its specific substitution pattern and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

1-(Difluoromethyl)-1H-indazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a difluoromethyl group attached to an indazole structure. The presence of the difluoromethyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It has been shown to interact with various molecular targets, including:

  • Kinases : The compound exhibits inhibitory effects on specific kinases involved in signal transduction pathways, which are crucial for cell proliferation and survival.
  • Enzyme Inhibition : It can inhibit the activity of enzymes by binding to their active sites or allosteric sites, thus modulating their functions.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Anticancer Activity :
    • Studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against breast cancer and leukemia cell lines.
    • The mechanism involves the induction of apoptosis and inhibition of tumor growth through modulation of key signaling pathways.
  • Anti-inflammatory Properties :
    • The compound has been investigated for its ability to inhibit inflammatory cytokines, making it a candidate for treating inflammatory diseases.
    • In vitro studies showed a reduction in TNF-alpha release from activated macrophages when treated with the compound.
  • Neuroprotective Effects :
    • Preliminary research suggests that this compound may offer neuroprotective benefits, potentially useful in conditions like neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindingsReference
Study ADemonstrated anticancer effects in breast cancer cell lines with an IC50 of 5 µM.
Study BShowed significant inhibition of TNF-alpha in THP-1 cells, indicating anti-inflammatory potential.
Study CExplored neuroprotective effects in animal models, suggesting a role in neurodegenerative disease management.

Properties

IUPAC Name

1-(difluoromethyl)indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N3/c9-8(10)13-7-2-1-6(11)3-5(7)4-12-13/h1-4,8H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXBGEXVNVGQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=NN2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-23-8
Record name 1-(difluoromethyl)-1H-indazol-5-amine
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